BenchChemオンラインストアへようこそ!

5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Lipophilicity Membrane permeability Blood–brain barrier

The gem-dimethyl group at the 3-position elevates LogP to 2.97 while preserving a low TPSA (29.1 Ų), creating a favorable profile for blood-brain barrier penetration compared to the non-dimethylated analog (LogP 2.33). This structural feature, combined with the 5-bromo cross-coupling handle, enables late-stage diversification for CNS-penetrant leads and BET bromodomain inhibitor programs (EP 2705032, US 9458135). Unlike the 5-bromo analog (GHS06 Danger, UN 2811), this compound carries a GHS07 Warning with no UN dangerous goods number, reducing shipping costs and simplifying EH&S compliance. Regioisomeric purity at the 5-position is critical for SAR campaigns, as ring-substitution position can alter MAO-B inhibitory potency by orders of magnitude.

Molecular Formula C11H12BrNO
Molecular Weight 254.127
CAS No. 2090280-26-3
Cat. No. B2672396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one
CAS2090280-26-3
Molecular FormulaC11H12BrNO
Molecular Weight254.127
Structural Identifiers
SMILESCC1(CC2=C(C=CC=C2Br)NC1=O)C
InChIInChI=1S/C11H12BrNO/c1-11(2)6-7-8(12)4-3-5-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyITCHWJCIOQFKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 2090280-26-3): Core Identity and Procurement Baseline


5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a brominated dihydroquinolinone building block belonging to the 3,4-dihydroquinolin-2(1H)-one family, a scaffold present in FDA-approved drugs such as cilostazol, carteolol and aripiprazole [1]. Its defining structural features are a bromine substituent at the 5-position and a gem‑dimethyl group at the 3-position on the saturated lactam ring . The compound carries a molecular formula of C₁₁H₁₂BrNO, a molecular weight of 254.12 g mol⁻¹, and is supplied at ≥98 % purity by multiple vendors with storage recommended at 2–8 °C in sealed, dry conditions . No primary research literature describing a specific mechanism of action for this exact compound has been published to date; its procurement value rests on its differentiated physicochemical profile and its utility as a regioisomerically pure intermediate for medicinal chemistry and chemical biology .

Why the Non-Dimethylated 5-Bromo Analog (CAS 880094-83-7) Cannot Replace 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one


The 3,4-dihydroquinolin-2(1H)-one scaffold is highly sensitive to substitution at the 3-position. The presence of the gem‑dimethyl group in 5-bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one fundamentally alters the compound's physicochemical profile relative to the unsubstituted 5-bromo analog (CAS 880094‑83‑7). Computed LogP rises from 2.3338 to 2.9699—a 27 % increase in lipophilicity—without any change in topological polar surface area (TPSA remains 29.1 Ų) . This differential LogP/TPSA relationship has direct consequences for membrane permeability, blood–brain barrier penetration potential, and pharmacokinetic behaviour in any downstream biological application [1]. Simultaneously, the hazard classification shifts from GHS06 “Danger” (H302 harmful if swallowed) for the non‑dimethylated comparator to GHS07 “Warning” for the target compound, altering laboratory handling requirements and risk assessments . These differences mean that the non‑dimethylated analog is not a drop‑in replacement in any application where lipophilicity, permeability, or safety classification is a design variable.

Quantitative Differentiation Evidence: 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one vs. Closest Structural Analogs


LogP Elevation by 3,3-Dimethyl Substitution: 27 % Increase in Computed Lipophilicity vs. the Non-Dimethylated 5-Bromo Analog

The gem‑dimethyl group at position 3 increases the computed octanol–water partition coefficient (LogP) from 2.3338 (5‑bromo‑3,4‑dihydroquinolin‑2(1H)‑one, CAS 880094‑83‑7) to 2.9699 (target compound), a difference of +0.6361 log units (≈27 % increase). Critically, the topological polar surface area remains unchanged at 29.1 Ų for both compounds, meaning the lipophilicity gain is achieved without sacrificing polarity‑dependent properties such as aqueous solubility potential . The unsubstituted parent scaffold (3,4‑dihydroquinolin‑2(1H)‑one, CAS 553‑03‑7) has a reported LogP of 1.7093, confirming that both the 5‑bromo and 3,3‑dimethyl groups contribute additively to the overall lipophilicity [1].

Lipophilicity Membrane permeability Blood–brain barrier

Hazard Classification Downgrade: GHS07 ‘Warning’ for Target vs. GHS06 ‘Danger’ for the Non-Dimethylated 5-Bromo Comparator

The target compound carries a GHS07 ‘Warning’ signal word with hazard statements H315 (skin irritation), H319 (eye irritation), and H320 (eye irritation). In contrast, the non‑dimethylated 5‑bromo analog (CAS 880094‑83‑7) is classified as GHS06 ‘Danger’ and carries the additional hazard statement H302 (harmful if swallowed), along with H315, H319, and H335 (respiratory irritation) . This classification difference has operational implications: the target compound avoids the UN 2811 (toxic solids, organic, n.o.s.) shipping classification and associated hazardous material surcharges that apply to the GHS06‑classified comparator .

Laboratory safety Risk assessment Chemical handling

Regioisomeric Precision: 5-Bromo vs. 6-Bromo Substitution on the 3,3-Dimethyl-3,4-dihydroquinolin-2(1H)-one Scaffold

The 5‑bromo regioisomer (target) and the 6‑bromo regioisomer (CAS 184041‑17‑6) possess identical molecular formula (C₁₁H₁₂BrNO), molecular weight (254.12 g mol⁻¹), and computed LogP (2.9699) and TPSA (29.1 Ų) values . Their differentiation is therefore purely regioisomeric: the bromine is positioned para to the lactam nitrogen in the 6‑bromo isomer versus meta in the 5‑bromo target. In the broader 3,4‑dihydroquinolin‑2(1H)‑one structure–activity literature, substitution at C5 versus C6 has been shown to yield divergent biological outcomes. For example, Meiring et al. (2013) demonstrated that C7‑substituted 3,4‑dihydroquinolin‑2(1H)‑ones are significantly more potent MAO‑B inhibitors than C6‑substituted analogs (IC₅₀ = 2.9 nM for the most potent C7 derivative, with a 2750‑fold selectivity for MAO‑B over MAO‑A), establishing that the position of ring substitution is a critical determinant of target engagement [1].

Regioisomerism Structure–activity relationship Cross-coupling

Cold-Chain Storage Requirement: Differential Thermal Stability vs. Room-Temperature-Stable 5-Bromo Analog

Vendor specifications mandate storage at 2–8 °C (sealed, dry) for the target compound, whereas the non‑dimethylated 5‑bromo analog (CAS 880094‑83‑7) is specified for storage at room temperature . This differential storage requirement is a direct, albeit qualitative, indicator of altered thermal or hydrolytic stability imparted by the 3,3‑dimethyl substitution. The gem‑dimethyl group introduces steric hindrance around the lactam carbonyl, which may affect both the compound's susceptibility to nucleophilic degradation and its solid‑state packing, potentially contributing to the observed need for refrigerated storage .

Chemical stability Storage conditions Shelf-life

Class-Level Biological Plausibility: 3,4-Dihydroquinolin-2(1H)-one Scaffold Demonstrates Low-Micromolar Anti-Glioblastoma Activity via VEGFR2 Inhibition

Although no target‑specific biological data are available for 5‑bromo‑3,3‑dimethyl‑3,4‑dihydroquinolin‑2(1H)‑one, the core 3,4‑dihydroquinolin‑2(1H)‑one scaffold has been validated in a peer‑reviewed study of 23 novel analogues evaluated as VEGFR2 inhibitors in glioblastoma multiforme (GBM). The most potent compounds (4m, 4q, 4t, 4u) exhibited IC₅₀ values of 4.20 μM, 8.00 μM, 10.48 μM, and 7.96 μM respectively against U87‑MG and U138‑MG GBM cell lines, markedly outperforming temozolomide (IC₅₀ ≈ 92.9–93.1 μM) [1]. Additionally, the scaffold is embedded in FDA‑approved drugs (cilostazol, aripiprazole) and has demonstrated nanomolar MAO‑B inhibition when appropriately substituted [2]. These class‑level data establish the scaffold's biological relevance and support the rationale for procuring building blocks such as the target compound for focused library synthesis.

VEGFR2 inhibition Glioblastoma multiforme Anticancer scaffold

Procurement-Relevant Application Scenarios for 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one


CNS-Penetrant Lead Optimization Requiring Elevated LogP Without TPSA Penalty

The target compound's LogP of 2.9699, combined with an unchanged TPSA of 29.1 Ų relative to the non‑dimethylated analog, places it within the favorable physicochemical space for blood–brain barrier penetration (typically LogP 2–5, TPSA < 60–70 Ų). A medicinal chemistry team optimizing a CNS‑penetrant dihydroquinolinone lead should procure the 5‑bromo‑3,3‑dimethyl variant rather than the 5‑bromo analog (LogP 2.3338) when increased membrane permeability is desired without introducing additional hydrogen‑bond donors or acceptors that would increase TPSA . The 5‑bromo substituent simultaneously provides a palladium‑catalyzed cross‑coupling handle for late‑stage diversification [1].

Regioisomerically Defined Building Block for Parallel SAR by Suzuki–Miyaura Diversification

The target compound offers a bromine atom at the 5‑position of the quinolinone ring, which is chemically distinct from the 6‑bromo regioisomer (CAS 184041‑17‑6). In a parallel synthesis campaign aiming to probe the effect of aryl/heteroaryl substitution at different positions of the 3,4‑dihydroquinolin‑2(1H)‑one core, procurement of both the 5‑bromo and 6‑bromo isomers is necessary. Published SAR on related scaffolds demonstrates that the position of ring substitution can alter MAO‑B inhibitory potency by orders of magnitude [2], underscoring the need for regioisomerically pure starting materials.

Laboratory-Scale Synthesis Where Reduced Hazardous Goods Shipping Complexity Is Preferred

For academic laboratories or small biotech companies with limited dangerous goods receiving infrastructure, the target compound's GHS07 ‘Warning’ classification and absence of a UN dangerous goods number (UN# N/A) represent a meaningful operational advantage over the non‑dimethylated 5‑bromo analog (GHS06 ‘Danger’, UN 2811, Class 6.1) . This can reduce shipping costs (avoidance of hazardous material surcharges), simplify import/customs documentation, and streamline institutional environmental health and safety review. Procurement officers should weigh this advantage against the higher unit cost and cold‑chain storage requirement of the target compound.

Bromodomain or Epigenetic Inhibitor Discovery Leveraging the Dihydroquinolinone Pharmacophore

Dihydroquinoline derivatives have been disclosed in patent literature (EP 2705032, US 9458135) as bromodomain inhibitors, specifically targeting BET family proteins (BRD2, BRD3, BRD4) implicated in oncology and inflammatory disease [3]. The 3,4‑dihydroquinolin‑2(1H)‑one core—particularly when elaborated with aryl substituents via the bromine handle—maps onto the general formula claimed in these patents. Procurement of the 5‑bromo‑3,3‑dimethyl building block enables exploration of this IP space with a scaffold that already possesses the gem‑dimethyl substitution found in several advanced bromodomain inhibitor leads.

Quote Request

Request a Quote for 5-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.